2-Hydroxy-6-methoxy-2-methyl-3,4-dihydronaphthalen-1(2H)-one
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Overview
Description
2-Hydroxy-6-methoxy-2-methyl-3,4-dihydronaphthalen-1(2H)-one is an organic compound belonging to the class of naphthalenones It is characterized by a naphthalene ring system with hydroxy, methoxy, and methyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-6-methoxy-2-methyl-3,4-dihydronaphthalen-1(2H)-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 2-methoxybenzaldehyde with methyl vinyl ketone in the presence of a base such as sodium hydroxide can lead to the formation of the desired naphthalenone structure.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-6-methoxy-2-methyl-3,4-dihydronaphthalen-1(2H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can lead to the formation of 2-methoxy-6-methyl-3,4-dihydronaphthalen-1(2H)-one, while reduction of the carbonyl group can yield 2-hydroxy-6-methoxy-2-methyl-3,4-dihydronaphthalen-1-ol.
Scientific Research Applications
2-Hydroxy-6-methoxy-2-methyl-3,4-dihydronaphthalen-1(2H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-Hydroxy-6-methoxy-2-methyl-3,4-dihydronaphthalen-1(2H)-one involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate binding. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-6-methoxy-3,4-dihydronaphthalen-1(2H)-one: Lacks the methyl group at the 2-position.
2-Hydroxy-6-methoxy-2-methyl-1,2,3,4-tetrahydronaphthalen-1-one: Contains an additional hydrogenation at the 1,2,3,4 positions.
Uniqueness
2-Hydroxy-6-methoxy-2-methyl-3,4-dihydronaphthalen-1(2H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly valuable for certain applications where these properties are desired.
Properties
CAS No. |
918336-22-8 |
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Molecular Formula |
C12H14O3 |
Molecular Weight |
206.24 g/mol |
IUPAC Name |
2-hydroxy-6-methoxy-2-methyl-3,4-dihydronaphthalen-1-one |
InChI |
InChI=1S/C12H14O3/c1-12(14)6-5-8-7-9(15-2)3-4-10(8)11(12)13/h3-4,7,14H,5-6H2,1-2H3 |
InChI Key |
YYIYNHUNXHGIBN-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC2=C(C1=O)C=CC(=C2)OC)O |
Origin of Product |
United States |
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